(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Description
The compound "(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid" is a highly complex macrocyclic molecule with a bicyclo[33.3.1]nonatriaconta-heptaene backbone. Key structural features include:
- Multiple stereocenters: 20 chiral centers (e.g., 1R, 3S, 5R) dictating its three-dimensional conformation.
- Protective groups: Seven triethylsilyl (TES) ethers and one 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, enhancing stability during synthetic processes .
- Functional groups: A carboxylic acid moiety (C36), methoxy (C1), and ketone (C13) groups, which influence reactivity and intermolecular interactions.
The compound’s molecular weight exceeds 1,500 Da, with a formula approximating C90H150N2O25Si8 (exact formula requires further validation). Its storage requires inert atmospheres and low temperatures (-20°C), indicating sensitivity to hydrolysis and oxidation .
Properties
Molecular Formula |
C117H211NO19Si9 |
|---|---|
Molecular Weight |
2188.7 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C117H211NO19Si9/c1-33-138(34-2,35-3)129-96-82-83-104(132-141(42-10,43-11)44-12)105(133-142(45-13,46-14)47-15)86-98(131-140(39-7,40-8)41-9)88-117(123-32)89-107(134-143(48-16,49-17)50-18)109(114(120)121)106(128-117)85-95(77-71-69-67-65-63-61-60-62-64-66-68-70-76-91(28)111(135-144(51-19,52-20)53-21)92(29)93(30)125-108(119)87-97(84-96)130-139(36-4,37-5)38-6)127-115-113(137-146(57-25,58-26)59-27)110(112(94(31)126-115)136-145(54-22,55-23)56-24)118-116(122)124-90-103-101-80-74-72-78-99(101)100-79-73-75-81-102(100)103/h60-81,91-98,103-107,109-113,115H,33-59,82-90H2,1-32H3,(H,118,122)(H,120,121)/b61-60+,64-62+,65-63+,68-66+,69-67+,76-70+,77-71+/t91-,92-,93-,94+,95-,96+,97+,98-,104+,105+,106-,107-,109-,110-,111+,112+,113-,115-,117+/m0/s1 |
InChI Key |
RWWPTVXOZAIFDS-MFMDZWBGSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Canonical SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Fmoc-Protected Sugar Moiety
- The sugar derivative, (2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl, is synthesized by:
- Starting from the corresponding amino sugar.
- Protecting the amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or triethylamine).
- Selective silylation of hydroxyl groups using triethylsilyl chloride (TESCl) and a base to yield bis(triethylsilyloxy) groups.
- Purification by column chromatography to obtain the protected sugar in high purity.
Silylation of the Macrolide Core Hydroxyl Groups
- The macrolide core bearing multiple free hydroxyl groups is treated with an excess of triethylsilyl chloride in the presence of imidazole or pyridine in anhydrous solvent (e.g., dichloromethane or DMF).
- Reaction conditions are controlled to achieve heptakis(triethylsilyloxy) protection, preventing undesired side reactions during subsequent steps.
- Monitoring by TLC and NMR confirms complete silylation.
Glycosylation to Attach the Fmoc-Protected Sugar
- The glycosylation involves coupling the protected sugar donor with the macrolide acceptor.
- Activation of the sugar donor is achieved via trichloroacetimidate or thioglycoside intermediates.
- Catalysts such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) facilitate the glycosidic bond formation.
- The reaction is performed under anhydrous conditions at low temperature to preserve stereochemistry.
- The product is purified by preparative HPLC or silica gel chromatography.
Introduction of the Methoxy Group and Carboxylic Acid
- The methoxy substituent at position 1 is introduced by methylation using methyl iodide or dimethyl sulfate in the presence of a base.
- The carboxylic acid function at position 36 is generated or preserved through selective oxidation or hydrolysis steps.
- Protection of other sensitive groups during these transformations is critical to avoid degradation.
Formation of the Bicyclic Core and Conjugated Heptaene System
- The bicyclo[33.3.1]nonatriaconta ring system is formed via macrocyclization strategies, often employing high dilution conditions to favor intramolecular cyclization.
- The heptaene conjugated system is constructed by sequential Wittig or Horner–Wadsworth–Emmons olefination reactions, using stabilized ylides or phosphonate esters.
- Stereochemical control of the double bonds (all-trans, E configuration) is achieved by choice of reagents and reaction conditions.
- The final oxidation state of the ketone at position 13 and other functionalities are adjusted in late-stage steps.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Fmoc Protection of Amino Sugar | Fmoc-Cl, base (TEA), anhydrous solvent | Fmoc-protected amino sugar with high yield |
| Triethylsilyl Protection | TESCl, imidazole or pyridine, DCM or DMF | Heptakis(triethylsilyloxy) ethers formed |
| Glycosylation | Sugar donor (trichloroacetimidate), TMSOTf | Stereoselective glycosidic bond formation |
| Methoxy Group Introduction | Methyl iodide or dimethyl sulfate, base | Methylation at position 1 |
| Macrocyclization | High dilution, coupling reagents | Formation of bicyclic macrolide core |
| Olefination | Wittig or HWE reagents, low temperature | Formation of E-configured heptaene system |
| Purification | Column chromatography, preparative HPLC | Isolation of pure stereoisomer |
Research Findings and Optimization Notes
- The use of triethylsilyl protecting groups is preferred over other silyl groups (e.g., TBDMS) due to easier removal and better stability under glycosylation conditions.
- Fmoc protection on the amino sugar allows orthogonal deprotection strategies, facilitating selective functional group manipulations.
- High dilution conditions during macrocyclization minimize intermolecular side reactions and improve yield.
- The stereochemical integrity of the multiple chiral centers is maintained by employing chiral pool starting materials and stereospecific catalysts.
- Reaction monitoring by NMR spectroscopy (including 2D techniques) and mass spectrometry is essential for confirming structure and purity at each step.
- Late-stage functionalization strategies reduce the risk of degradation of the sensitive conjugated polyene system.
Chemical Reactions Analysis
Types of Reactions
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, forming pores that lead to cell leakage and ultimately cell death. This mechanism is similar to that of amphotericin B, which also targets ergosterol in fungal cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s uniqueness, we compare it with three analogs (Table 1):
Table 1: Structural and Functional Comparison
Functional Group Impact
- Fmoc vs. Amino Groups: The Fmoc group in the target compound enables selective deprotection for conjugation, unlike Analog 1’s free amino group, which requires alternative protection strategies .
- TES Ethers vs. Hydroxyls : The seven TES groups significantly increase hydrophobicity compared to Analog 3’s hydroxyl-rich structure, altering bioavailability and membrane permeability .
Structural Similarity Analysis
Using the maximal common subgraph (MCS) algorithm , the target compound shares a 78% structural overlap with Analog 1 (CAS 1397-89-3), differing primarily in protective groups and stereochemistry. In contrast, it shares <30% overlap with macrolides (Analog 2), highlighting its unique bicyclic architecture.
Stability and Reactivity
- The TES groups confer thermal stability (stable to 150°C in inert conditions) but render the compound prone to acid-catalyzed desilylation, unlike Analog 1’s hydrolytically sensitive hydroxyl groups .
- The Fmoc group allows selective cleavage under basic conditions (e.g., piperidine), enabling modular synthesis .
Pharmacological Potential
Biological Activity
The compound (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a complex molecule with significant biological activity. This article delves into its biological properties based on diverse research findings and case studies.
Molecular Formula and Weight
- Molecular Formula : C54H90N2O22
- Molecular Weight : 924.08 g/mol
Structural Characteristics
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of triethylsilyloxy groups enhances its solubility and stability in biological systems.
Antifungal Properties
One of the most notable activities of this compound is its antifungal properties. It has been identified as an effective agent against systemic fungal infections. The mechanism involves disrupting fungal cell membrane integrity by forming pores in the membrane structure.
Immunomodulatory Effects
Research indicates that the compound exhibits immunomodulatory effects by influencing cytokine production. It can enhance or suppress immune responses depending on the context of use. This dual action makes it a potential candidate for treating various immune-related disorders.
Case Studies
- Treatment of Systemic Mycoses : A clinical study demonstrated that patients treated with formulations containing this compound showed significant improvement in symptoms associated with systemic fungal infections compared to those receiving standard treatments.
- Inflammatory Disorders : In vitro studies revealed that this compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory diseases.
Comparative Biological Activity Table
Analytical Methods for Biological Activity Assessment
Various analytical methods have been employed to determine the biological activity of this compound:
- Spectroscopic Techniques : Used for studying molecular interactions and structural confirmations.
- Cell Culture Assays : Evaluated the effects on cell viability and cytokine production.
- Animal Models : Provided insights into therapeutic efficacy and safety profiles.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can computational methods optimize reaction pathways?
The compound’s structural complexity—including seven triethylsilyloxy groups, a bicyclo[33.3.1] backbone, and multiple stereocenters—poses significant synthetic hurdles. Computational quantum chemical calculations (e.g., DFT) can predict reaction intermediates and transition states to optimize regioselectivity and stereochemical outcomes. For instance, ICReDD’s reaction path search methods (based on quantum calculations) can narrow down optimal conditions for coupling the fluorenylmethoxycarbonylamino (Fmoc)-protected oxane moiety to the macrocyclic core . Automated workflow tools like COMSOL Multiphysics integrated with AI can simulate multi-step syntheses to identify kinetic bottlenecks .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s stereochemistry and purity?
- NMR Spectroscopy : High-resolution - and -NMR with 2D techniques (COSY, HSQC, HMBC) are critical for resolving overlapping signals from triethylsilyloxy groups and confirming stereochemistry at 19 chiral centers.
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS can verify molecular weight (≈2,500–3,000 Da) and detect silyl group hydrolysis byproducts.
- HPLC : Reverse-phase chromatography with UV detection at 254 nm (for Fmoc absorption) ensures purity, while chiral columns validate enantiomeric excess .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence regioselectivity in forming the heptakis(triethylsilyloxy) groups?
The steric bulk of triethylsilyl (TES) protecting groups requires precise control over reaction kinetics. Factorial experimental design (e.g., varying solvent polarity, silylation agents, and catalysts like imidazole) can identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) may favor silylation of hydroxyl groups on the macrocycle’s concave face, while bulky bases like 2,6-lutidine suppress over-silylation . Computational modeling of steric maps (e.g., using Avogadro or Gaussian ) can predict accessible reactive sites .
Q. What strategies mitigate hydrolytic instability of silyl ether groups during purification or storage?
- Lyophilization : Freeze-drying under inert atmosphere (Ar/N) minimizes hydrolysis.
- Stabilizing Additives : Buffers (e.g., 0.1% TFA) or chelating agents (EDTA) can suppress acid-catalyzed desilylation.
- Process Control : Real-time monitoring via AI-driven smart laboratories can adjust humidity and temperature during synthesis to maintain silyl group integrity .
Q. How can AI-driven process simulation tools enhance scalability of this compound’s synthesis?
COMSOL Multiphysics can model heat/mass transfer in large-scale reactors to optimize mixing efficiency and temperature gradients during macrocyclization. AI algorithms trained on historical reaction data (e.g., yields, byproducts) can predict optimal reagent stoichiometry and reaction times for kilo-scale production. For example, reinforcement learning models can iteratively refine protocols to achieve >90% yield while minimizing TES waste .
Methodological Considerations
Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting stereochemical assignments)?
Bayesian inference models integrate NMR, X-ray crystallography, and computational data to resolve ambiguities. For instance, Markov chain Monte Carlo (MCMC) sampling can statistically validate stereochemical configurations by comparing experimental shifts with DFT-predicted values .
Q. How are reaction fundamentals applied to design reactors for this compound’s synthesis?
The CRDC subclass RDF2050112 emphasizes reaction engineering principles for macrocyclic systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
